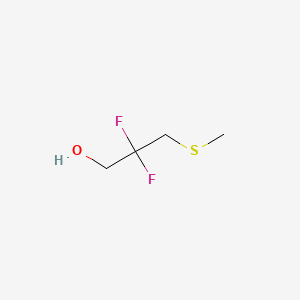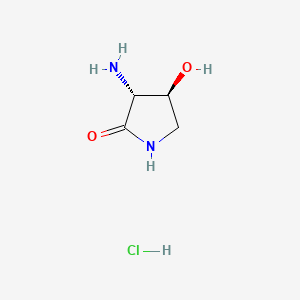![molecular formula C11H10F3NO2 B6604696 methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate CAS No. 2763758-80-9](/img/structure/B6604696.png)
methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate (MTCPC) is an organic compound that belongs to the class of heterocyclic carboxylates. It is a colorless to pale yellow solid that is insoluble in water and has a molecular weight of 255.26 g/mol. It is a versatile compound with a wide range of applications in organic synthesis, pharmacology, and materials science.
Mechanism of Action
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has been shown to act as an enzyme inhibitor, which means that it binds to enzymes and prevents them from catalyzing reactions. It has also been shown to act as a competitive inhibitor, meaning that it competes with the substrate for the active site of the enzyme.
Biochemical and Physiological Effects
methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of lipids and fatty acids. In vivo studies have shown that it can reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate is a versatile compound with a wide range of applications in the laboratory. It is relatively easy to synthesize, and it is stable in a variety of conditions. It is also non-toxic and has a low cost. However, there are some limitations to its use in the laboratory. It is not water soluble, so it must be used in a non-aqueous solvent. It is also sensitive to light, so it must be stored in a dark place.
Future Directions
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has a wide range of potential applications in the future. It could be used in the development of new drug delivery systems, as well as in the synthesis of new compounds. It could also be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be used in the development of new enzyme inhibitors and in the study of biochemical and physiological processes. Finally, it could be used in the study of the effects of environmental pollutants on human health.
Synthesis Methods
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate can be synthesized by a variety of methods, including the reaction of methyl 6-chloropyridine-3-carboxylate with trifluoromethylcyclopropane in the presence of aluminum chloride. This reaction yields methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate in a two-step process. An alternate method involves the reaction of methyl 6-chloropyridine-3-carboxylate with trifluoromethylcyclopropane in the presence of a palladium catalyst.
Scientific Research Applications
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has been studied extensively in the field of scientific research. It has been used in a variety of studies, including those related to drug delivery systems, enzyme inhibitors, and materials science. It has also been used in the synthesis of other compounds, such as the anticancer drug, paclitaxel.
properties
IUPAC Name |
methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-3-8(15-6-7)10(4-5-10)11(12,13)14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCMWRCOGMIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)